molecular formula C19H18INO5 B14446068 1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide CAS No. 77282-22-5

1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide

Cat. No.: B14446068
CAS No.: 77282-22-5
M. Wt: 467.3 g/mol
InChI Key: YLOFCFJXKUDQJM-UHFFFAOYSA-M
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Description

1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide is a complex organic compound with a unique structure that includes an acridinium core. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide typically involves multiple steps. One common method includes the acetylation of 1,4-dihydroxy-2-methoxy-10-methylacridinium iodide. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield simpler acridinium derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the acridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions vary but often include modified acridinium compounds with different functional groups, enhancing their applicability in various fields .

Scientific Research Applications

1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide involves its interaction with molecular targets such as enzymes and nucleic acids. It can intercalate into DNA, disrupting replication and transcription processes, which is particularly useful in its anticancer applications. The compound’s ability to generate reactive oxygen species also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(acetyloxy)-2-methoxy-10-methylacridinium iodide stands out due to its unique acridinium core and the presence of acetyloxy and methoxy groups, which enhance its reactivity and applicability in diverse scientific fields. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest.

Properties

CAS No.

77282-22-5

Molecular Formula

C19H18INO5

Molecular Weight

467.3 g/mol

IUPAC Name

(1-acetyloxy-2-methoxy-10-methylacridin-10-ium-4-yl) acetate;iodide

InChI

InChI=1S/C19H18NO5.HI/c1-11(21)24-16-10-17(23-4)19(25-12(2)22)14-9-13-7-5-6-8-15(13)20(3)18(14)16;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

YLOFCFJXKUDQJM-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=CC(=C(C2=CC3=CC=CC=C3[N+](=C21)C)OC(=O)C)OC.[I-]

Origin of Product

United States

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